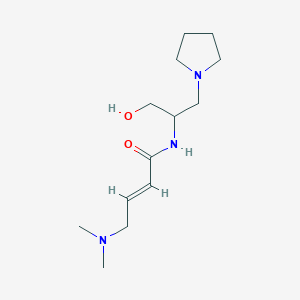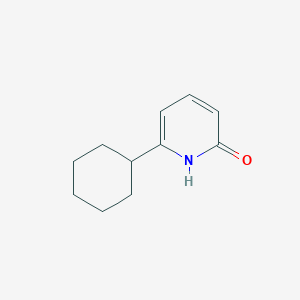![molecular formula C6H6N4O2S B2854799 N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-23-0](/img/structure/B2854799.png)
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a chemical compound with the CAS Number: 339008-23-0 . It has a molecular weight of 198.21 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 198.21 .作用機序
The mechanism of action of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves the reduction of the nitro group to a nitroso intermediate by bacterial nitroreductases. The resulting nitroso intermediate can then react with various cellular components such as DNA, proteins, and lipids, leading to the inhibition of bacterial growth and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and a long half-life, making it a suitable candidate for further preclinical and clinical studies.
実験室実験の利点と制限
The advantages of using N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine in lab experiments include its potent antibacterial, antifungal, and antiprotozoal activities, as well as its low toxicity towards mammalian cells. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of new derivatives with improved potency and selectivity.
3. Evaluation of its potential as a therapeutic agent for the treatment of various infectious diseases.
4. Investigation of its potential as a radiosensitizer in cancer therapy.
5. Development of new formulations for improved delivery and efficacy.
Conclusion:
This compound is a promising compound with potent antibacterial, antifungal, and antiprotozoal activities. Its low toxicity towards mammalian cells and good pharmacokinetic properties make it a suitable candidate for further development as a therapeutic agent. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop new derivatives with improved potency and selectivity.
合成法
The synthesis of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been described in the literature. The most commonly used method involves the reaction of 5-nitroimidazole-2-thiol with N-methyl-1,2-ethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been extensively studied for its therapeutic potential. It has been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including multidrug-resistant strains. It has also been found to be effective against various fungi and protozoa, making it a promising candidate for the treatment of various infectious diseases.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULLNUXKGTWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)


![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)


![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)
![ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2854734.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)